REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[N:4]=1.[BrH:11]>>[BrH:11].[NH2:1][CH2:2][C:3]1[NH:4][C:5](=[O:9])[CH:6]=[CH:7][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1=NC(=CC=C1)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated at its
|
Type
|
TEMPERATURE
|
Details
|
reflux temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Evaporation to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
Br.NCC1=CC=CC(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |